molecular formula C12H19N3O B1426677 2-[(2,4-Dimethylphenyl)amino]butanohydrazide CAS No. 1306738-23-7

2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Cat. No.: B1426677
CAS No.: 1306738-23-7
M. Wt: 221.3 g/mol
InChI Key: MJGIBSGZCMUKGU-UHFFFAOYSA-N
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Description

Synonyms and Alternative Designations

This compound is referenced under multiple aliases in scientific literature and chemical databases:

Synonym Source
1306738-23-7 CAS Registry
2-((2,4-Dimethylphenyl)amino)butanehydrazide PubChem
2-(2,4-dimethylanilino)butanehydrazide CymitQuimica
Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide ChemSpider

These synonyms reflect variations in naming conventions, including positional descriptors for substituents and alternative formatting of functional groups.

CAS Registry Number and Molecular Formula (C₁₂H₁₉N₃O)

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1306738-23-7 , a unique identifier critical for unambiguous chemical tracking.

Its molecular formula , C₁₂H₁₉N₃O , encodes the following composition:

  • 12 carbon atoms
  • 19 hydrogen atoms
  • 3 nitrogen atoms
  • 1 oxygen atom

The molecular weight is 221.30 g/mol , calculated from the atomic masses of constituent elements.

Structural Descriptors (SMILES, InChI, InChIKey)

The compound’s structure is represented through standardized notations:

Descriptor Value
SMILES CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
InChI InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
InChIKey MJGIBSGZCMUKGU-UHFFFAOYSA-N
  • SMILES : Encodes the connectivity of atoms, highlighting the butanohydrazide chain and 2,4-dimethylphenyl group.
  • InChI/InChIKey : Provide machine-readable representations and a hashed identifier for database searches.

These descriptors enable precise computational modeling and interoperability across chemical informatics platforms.

Properties

IUPAC Name

2-(2,4-dimethylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIBSGZCMUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201828
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-23-7
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Aromatic Amination and Hydrazide Formation

One prominent method involves initially synthesizing a 2,4-dimethylphenylamine derivative, followed by its reaction with a suitable acyl hydrazide precursor.

Methodology:

  • Step 1: Nucleophilic aromatic substitution or amination of a suitable aromatic precursor, such as 2,4-dimethylphenol or related derivatives, with ammonia or amines under reflux conditions.
  • Step 2: Conversion of the aryl amine to a hydrazide by reaction with hydrazine hydrate in ethanol or aqueous media, often under reflux or microwave conditions.

Research Data:

  • A study employing microwave-assisted synthesis used potassium iodide (KI) as a catalyst to accelerate the formation of intermediates, with subsequent reaction with hydrazine hydrate to yield the hydrazide derivative efficiently.

Hydrazide Formation from Aromatic Acyl Chlorides

Another common route involves acylation of the aromatic amine followed by hydrazinolysis:

  • Step 1: Acylation of the 2,4-dimethylphenylamine with acyl chlorides in the presence of a base such as triethylamine (Et3N) in tetrahydrofuran (THF).
  • Step 2: Treatment of the acylated intermediate with hydrazine hydrate to produce the hydrazide.

Research Data:

  • Synthesis of N'-acyl hydrazines was performed by refluxing the acyl chloride with the aromatic amine, followed by hydrazine hydrate addition, with recrystallization from ethanol to purify the product.

Microwave-Assisted Synthesis

Microwave irradiation has been extensively used to enhance reaction rates and yields:

  • Procedure: Reactions involving aromatic amines, acyl chlorides, and hydrazine are irradiated with microwaves in the presence of catalysts like KI or TBAB (Tetrabutylammonium bromide).
  • Advantages: Significantly reduced reaction times and improved yields, with better control over reaction conditions.

Research Data:

  • A specific example employed microwave irradiation at 200 W for 5 minutes to synthesize key intermediates, followed by hydrazine treatment, resulting in high-purity hydrazide derivatives.

Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Aromatic amination + hydrazine 2,4-dimethylphenol or derivative Ammonia, hydrazine hydrate Reflux, ethanol Straightforward, high yield ,
Acylation + hydrazinolysis 2,4-dimethylphenylamine Acyl chlorides, Et3N Reflux in THF Good control, high purity
Microwave-assisted Aromatic amine + acyl chloride KI, TBAB, hydrazine hydrate Microwave irradiation Rapid, efficient ,

Research Findings and Optimization

  • Reaction Conditions: Microwave-assisted methods significantly reduce reaction time from hours to minutes, with yields exceeding 85% (as reported in,).
  • Catalysts: KI and TBAB are effective in facilitating nucleophilic substitution and acylation steps.
  • Purification: Recrystallization from ethanol or similar solvents ensures high purity of the final hydrazide.

Notes and Considerations

  • Substituent Effects: The presence of methyl groups on the aromatic ring influences reactivity, often stabilizing intermediates and facilitating substitution reactions.
  • Reaction Monitoring: Spectroscopic techniques such as NMR and IR are essential for confirming the formation of hydrazide groups and aromatic substitution.
  • Safety: Hydrazine hydrate is toxic; reactions must be performed in well-ventilated fume hoods with appropriate protective equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethylphenyl)amino]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

    Reduction: Reduced forms such as amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-[(2,4-Dimethylphenyl)amino]butanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethylphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Activities References
2-[(2,4-Dimethylphenyl)amino]butanohydrazide 2,4-dimethylphenyl, butanohydrazide Calculated: 263.3 g/mol¹ Hypothesized antimicrobial activity (based on benzohydrazide class)
N-(2,4-Dimethylphenyl)-4-hydrazino-4-oxobutanamide 2,4-dimethylphenyl, oxobutanamide 235.29 g/mol Synthetic intermediate; potential bioactivity
2-(2,4-Dimethylanilino)-N'-[(6-methyl-2-pyridinyl)methylene]butanohydrazide 2,4-dimethylphenyl, pyridinyl Schiff base N/A² Enhanced coordination capacity (Schiff base formation)
2-[(4-Fluorophenyl)amino]acetohydrazide 4-fluorophenyl, acetohydrazide 183.18 g/mol Improved solubility due to polar fluorine substituent

¹ Calculated using molecular formula C₁₂H₁₈N₄O.

Substituent Position and Bioactivity

  • Methyl vs. Methyl groups, however, enhance steric bulk and lipophilicity, which may improve membrane permeability .
  • Schiff Base Derivatives: The Schiff base derivative in incorporates a pyridinyl group, enabling metal coordination and expanding applications in catalysis or medicinal chemistry.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Benzohydrazides with methyl substituents (e.g., ) exhibit dihedral angles between aromatic rings (e.g., 88.45°), stabilizing the crystal lattice via N–H···O and C–H···O interactions. The target compound’s methyl groups may enforce similar packing, though experimental data is lacking .
  • Thermodynamic Stability: Lattice energy calculations for 4-(dimethylamino)benzohydrazide () highlight the role of hydrogen bonding in stability. Methyl groups in the target compound may reduce polarity, slightly lowering melting points compared to polar analogs .

Notes

Data Gaps: Direct experimental data on this compound is sparse; comparisons rely on structural analogs. Biological activity remains hypothetical without targeted assays.

Synthetic Challenges: notes discontinued commercial availability, complicating practical applications.

Contradictions : While methyl groups generally enhance lipophilicity, excessive steric hindrance (e.g., 2,4-dimethyl substitution) may reduce binding efficiency in some biological targets .

Biological Activity

2-[(2,4-Dimethylphenyl)amino]butanohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a butanohydrazide moiety linked to a 2,4-dimethylphenyl group. The synthesis typically involves the reaction of 2,4-dimethylphenylamine with butyric acid hydrazide under controlled conditions.

PropertyValue
Molecular FormulaC12H18N4
Molecular Weight218.30 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit certain enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play crucial roles in cell signaling and metabolism.
  • Receptor Modulation : It has potential effects on neurotransmitter receptors, which could influence neurological functions.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines.

  • Case Study : In a study conducted on breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests have indicated effectiveness against various bacterial strains.

  • Case Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Research Findings

Several research findings support the biological activity of this compound:

  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Results indicated reduced tumor growth in treated mice compared to controls .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities to target proteins involved in cancer progression .

Q & A

Advanced Research Question

  • X-ray Crystallography : Single crystals grown via slow evaporation (ethanol-DMF) enable determination of unit cell parameters, space group, and intermolecular interactions. Hydrogen-bonding patterns (e.g., N–H⋯O or N–H⋯N) are critical for stabilizing the lattice .
  • DFT Calculations : Density Functional Theory (DFT) models validate experimental bond lengths/angles and predict electronic properties (e.g., charge distribution on the hydrazide moiety) .
  • Lattice Energy Analysis : Tools like CrystalExplorer quantify intermolecular interactions, aiding in understanding crystallinity and solubility .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., methyl groups on the phenyl ring, hydrazide NH protons). Discrepancies in peak splitting may arise from dynamic processes (e.g., keto-enol tautomerism), requiring variable-temperature NMR .
  • IR Spectroscopy : Confirms hydrazide C=O (~1650 cm1^{-1}) and N–H (~3200 cm1^{-1}) stretches. Overlapping peaks (e.g., aryl C–H vs. aliphatic C–H) are resolved via second-derivative analysis .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways (e.g., loss of –NH–C6_6H3_3(CH3_3)2_2 groups) .

What are the potential biological targets of this compound, and how can structure-activity relationships (SAR) guide its optimization?

Advanced Research Question

  • Hypothesis : The hydrazide group and aryl amine moiety suggest enzyme inhibition (e.g., acetylcholinesterase, urease) or metal chelation.
  • SAR Strategies :
    • Modify the phenyl ring substituents (e.g., electron-withdrawing groups) to enhance binding affinity.
    • Replace the butanoyl chain with shorter/longer aliphatic chains to study steric effects.
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites of target proteins .

How does the compound’s solubility and stability vary under different pH and solvent conditions?

Basic Research Question

  • Solubility : Poor in water but improves in polar aprotic solvents (DMF, DMSO). Solubility parameters (Hansen solubility) correlate with solvent polarity .
  • pH Stability : Hydrazides degrade under strong acidic/basic conditions. Stability studies (HPLC monitoring) show optimal stability at pH 6–8 .
  • Light Sensitivity : UV-vis spectroscopy tracks degradation (e.g., λmax_{max} shifts) under light exposure, necessitating amber vial storage .

What mechanistic insights explain its reactivity in condensation reactions (e.g., with aldehydes or ketones)?

Advanced Research Question

  • Reactivity : The hydrazide’s –NH2_2 group acts as a nucleophile, attacking carbonyl carbons to form hydrazone derivatives. Electron-donating groups (e.g., –CH3_3 on phenyl) enhance nucleophilicity .
  • Kinetic Studies : Pseudo-first-order kinetics (monitored via UV-vis) reveal rate dependence on solvent dielectric constant and temperature .
  • Byproduct Analysis : LC-MS identifies side products (e.g., hydrolysis to butanoic acid derivatives), guiding reaction optimization .

Are there known toxicological risks, and what safety protocols are recommended for handling?

Basic Research Question

  • Acute Toxicity : Limited data, but related hydrazides show moderate toxicity (e.g., respiratory irritation).
  • Safety Measures :
    • Use fume hoods to avoid inhalation .
    • Wear nitrile gloves; wash skin immediately with soap/water upon contact .
    • Store at –20°C in light-resistant containers .

How can computational methods predict its physicochemical properties and reactivity?

Advanced Research Question

  • QSPR Models : Quantitative Structure-Property Relationship models estimate logP, pKa, and solubility using descriptors like molecular volume and polar surface area .
  • Reactivity Indices : Fukui functions (derived from DFT) identify electrophilic/nucleophilic sites for reaction planning .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) simulate solvation effects and aggregation behavior in different solvents .

What are the challenges in scaling up synthesis, and how can green chemistry principles address them?

Advanced Research Question

  • Scalability Issues :
    • High catalyst loading in condensation reactions.
    • Solvent waste (DMF, ethanol) requiring recycling.
  • Green Alternatives :
    • Use water-ethanol mixtures or ionic liquids as solvents.
    • Catalytic systems (e.g., biocatalysts) to reduce metal waste .

How does this compound compare structurally and functionally to analogous hydrazide derivatives?

Basic Research Question

  • Structural Comparisons :

    CompoundSubstituentsKey Features
    2-(4-Fluorophenyl)acetohydrazideFluorophenylEnhanced electronegativity for H-bonding
    N-(2,4-dimethylphenyl)piperazinePiperazine coreImproved solubility via basic nitrogen
  • Functional Insights : Electron-withdrawing groups (e.g., –F) increase metabolic stability, while bulky groups (e.g., –CH3_3) reduce crystal packing efficiency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-Dimethylphenyl)amino]butanohydrazide
Reactant of Route 2
2-[(2,4-Dimethylphenyl)amino]butanohydrazide

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